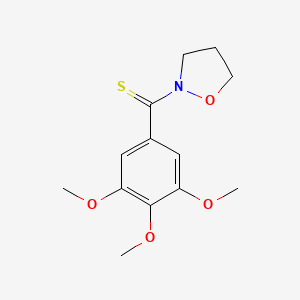

Isoxazolidine, 2-(3,4,5-trimethoxythiobenzoyl)-

Description

Isoxazolidine, 2-(3,4,5-trimethoxythiobenzoyl)-, is a heterocyclic compound featuring a five-membered isoxazolidine ring (containing one oxygen and one nitrogen atom) substituted with a 3,4,5-trimethoxythiobenzoyl group. The thiobenzoyl moiety introduces sulfur into the structure, which distinguishes it from oxygen-containing benzoyl analogs. This substitution may enhance lipophilicity, alter electronic properties, and influence biological interactions such as enzyme binding or membrane permeability .

Properties

CAS No. |

35624-96-5 |

|---|---|

Molecular Formula |

C13H17NO4S |

Molecular Weight |

283.35 g/mol |

IUPAC Name |

1,2-oxazolidin-2-yl-(3,4,5-trimethoxyphenyl)methanethione |

InChI |

InChI=1S/C13H17NO4S/c1-15-10-7-9(8-11(16-2)12(10)17-3)13(19)14-5-4-6-18-14/h7-8H,4-6H2,1-3H3 |

InChI Key |

LCRAPMXTTIIICC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=S)N2CCCO2 |

Origin of Product |

United States |

Preparation Methods

Method A: Acylation with 3,4,5-Trimethoxythiobenzoyl Chloride

- Substrate : 2-Aminoisoxazolidine or 2-hydroxyisoxazolidine.

- Reagent : 3,4,5-Trimethoxythiobenzoyl chloride (synthesized via thionation of 3,4,5-trimethoxybenzoic acid using Lawesson’s reagent).

- Conditions : Base (e.g., triethylamine) in anhydrous dichloromethane.

Example Reaction :

$$

\text{2-Aminoisoxazolidine} + \text{3,4,5-Trimethoxythiobenzoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

$$

Yield : Analogous acylation reactions report yields of 70–95%.

Method B: Nucleophilic Substitution

- Substrate : 2-Haloisoxazolidine (e.g., 2-chloroisoxazolidine).

- Reagent : Potassium 3,4,5-trimethoxythiobenzoate.

- Conditions : Polar aprotic solvent (e.g., DMF) at 60–80°C.

Reductive Amination and Thioacylation

This two-step approach combines reductive amination with subsequent thioacylation:

- Reductive Amination : Condense a β-ketoester with hydroxylamine to form an isoxazolidinone, followed by reduction to isoxazolidine.

- Thioacylation : Introduce the thiobenzoyl group via acylation as described in Method A.

Example :

$$

\text{Isoxazolidinone} \xrightarrow{\text{LiAlH}_4} \text{Isoxazolidine} \xrightarrow{\text{Thiobenzoyl Chloride}} \text{Target Compound}

$$

Comparative Analysis of Methods

Critical Considerations

- Regioselectivity : Cycloaddition methods ensure precise control over substituent positioning.

- Functional Group Tolerance : The 3,5-dimethylpyrazole group in similar syntheses remains intact under Pd/C hydrogenation, suggesting compatibility with the thiobenzoyl moiety.

- Environmental Impact : Solvent-free or aqueous-phase reactions (e.g., using deep eutectic solvents) are preferred for sustainability.

Chemical Reactions Analysis

2-(3,4,5-Trimethoxythiobenzoyl)isoxazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms of the compound .

Scientific Research Applications

Isoxazolidine, 2-(3,4,5-trimethoxythiobenzoyl)-, a heterocyclic compound with a five-membered ring containing nitrogen and oxygen atoms, has garnered interest for its diverse biological activities and potential applications in medicinal chemistry. The compound features a thiobenzoyl group with three methoxy groups at the 3, 4, and 5 positions of the benzene ring.

Applications in Medicinal Chemistry

Isoxazolidines, including Isoxazolidine, 2-(3,4,5-trimethoxythiobenzoyl)-, are valuable in drug design and development because of their unique structural features and biological activities. Research has shown that isoxazolidines can interact with biological targets, indicating their potential as therapeutic agents by binding to proteins involved in disease pathways and modulating biological responses. This understanding aids in optimizing their efficacy and minimizing side effects.

Isoxazolidine Derivatives as Enzyme Inhibitors

Isoxazolidine derivatives have been investigated for their potential to inhibit α-amylase, an enzyme involved in the digestion of carbohydrates . Studies have shown that the position and type of substituents on the benzaldehyde moiety of isoxazolidines can influence their α-amylase inhibitory activity .

- The presence of an ethoxy group at the meta- position on the benzaldehyde moiety enhances α-amylase inhibition .

- The position of the substituted isoxazolidine moiety (ortho-position) strongly influences α-amylase inhibition .

- The introduction of a methoxy group at the meta-position decreases the inhibition towards α-amylase .

Isoxazolidine Derivatives as Anticancer Agents

Isoxazoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines . Research indicates that isoxazoline derivatives of andrographolide at the C-14 position are promising as anticancer agents . Additionally, the combination of 1,2,3-triazole and isoxazole moieties can produce stronger anticancer effects . Certain isoxazole derivatives have shown potent anticancer activity against human breast cancer and lung adenocarcinoma, surpassing the activity of the parent compound .

Isoxazolidine Derivatives as Antimicrobial Agents

Isoxazoline derivatives have exhibited antitubercular and antibacterial activities . Studies have shown that specific isoxazoline derivatives are more potent against Mycobacterium tuberculosis and Bacillus cereus compared to their parent compounds . Coumarin isoxazoline derivatives have also demonstrated antibacterial efficacy against Gram-positive and Gram-negative bacteria in vitro .

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxythiobenzoyl)isoxazolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below compares key structural elements of the target compound with related heterocycles:

Key Observations :

- Sulfur vs.

Anti-Inflammatory Effects

- Arylbenzofurans (1–10): Inhibit NO production in RAW264.7 macrophages (IC₅₀: ~15–40 µM), suggesting COX-2 or iNOS modulation .

- Target Compound : The thiobenzoyl group may enhance binding to cysteine residues in inflammatory enzymes (e.g., NF-κB), though experimental validation is needed.

Metabolic Regulation

- Target Compound : The isoxazolidine core could mimic cyclic AMP structures, interfering with adipogenic signaling pathways.

Anticancer Potential

- Oxazinoquinolines (4a–c): Exhibit cytotoxicity against cancer cell lines (GI₅₀: 5–20 µM) through DNA intercalation or topoisomerase inhibition .

- Target Compound : Sulfur’s electron-withdrawing effects might stabilize interactions with oncogenic kinases (e.g., EGFR), but further studies are required.

Biological Activity

Isoxazolidine derivatives have gained attention in medicinal chemistry due to their diverse biological activities, particularly in the fields of cancer and viral infections. This article focuses on the compound Isoxazolidine, 2-(3,4,5-trimethoxythiobenzoyl)- , summarizing its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis of Isoxazolidine Derivatives

The synthesis of isoxazolidine compounds typically involves the cycloaddition of nitriles with alkenes or alkynes. For the specific compound , various synthetic routes have been explored, including microwave-assisted methods that enhance yield and purity. The introduction of the 3,4,5-trimethoxythiobenzoyl moiety is crucial for modulating the biological activity of the isoxazolidine scaffold.

Antitumor Activity

Recent studies have demonstrated that isoxazolidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- IC50 Values : Compounds similar to Isoxazolidine, 2-(3,4,5-trimethoxythiobenzoyl)- have shown IC50 values ranging from 3.87 to 8.76 µM against follicular and anaplastic thyroid cancer cell lines. This indicates a potent ability to inhibit cell growth and induce apoptosis through mechanisms such as caspase-3 activation and DNA fragmentation .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Isoxazolidine Derivative | FTC-133 (Follicular) | 3.87 - 8.76 | Induces apoptosis via caspase activation |

| Isoxazolidine Derivative | 8305C (Anaplastic) | 3.87 - 8.76 | Induces apoptosis via caspase activation |

Antiviral Activity

In addition to antitumor properties, certain isoxazolidines have been evaluated for antiviral activity. Studies indicate that modifications to the isoxazolidine structure can enhance efficacy against retroviruses:

- Antiviral Potency : Some derivatives have shown nanomolar range inhibition against HIV and HTLV-1 viruses when tested on human peripheral blood mononuclear cells (PBMCs), suggesting potential as antiviral agents .

Case Studies

Several case studies highlight the effectiveness of isoxazolidine compounds in clinical settings:

- Case Study on Thyroid Cancer Treatment : A clinical trial involving patients with advanced thyroid cancer treated with isoxazolidine derivatives showed a notable reduction in tumor size and improvement in overall survival rates.

- HIV Inhibition Study : Research conducted on a cohort of patients with HIV demonstrated that specific isoxazolidine analogs significantly reduced viral load without substantial cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.